molecular formula C20H19FN4O B10982290 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B10982290
M. Wt: 350.4 g/mol
InChI Key: VDVHYABILVOTFG-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of a fluorine atom in the indole ring further enhances its chemical properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Formation of Indole Moiety: The indole ring is often synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of Benzimidazole and Indole: The final step involves coupling the benzimidazole and indole moieties through an acetamide linkage. This can be achieved by reacting the benzimidazole derivative with an appropriate indole derivative in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.

    Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like omeprazole and thiabendazole.

    Indole Derivatives: Compounds like indole-3-acetic acid and serotonin.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is unique due to the combination of benzimidazole and indole moieties, along with the presence of a fluorine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H19FN4O

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoroindol-1-yl)acetamide

InChI

InChI=1S/C20H19FN4O/c21-15-8-7-14-9-11-25(18(14)12-15)13-20(26)22-10-3-6-19-23-16-4-1-2-5-17(16)24-19/h1-2,4-5,7-9,11-12H,3,6,10,13H2,(H,22,26)(H,23,24)

InChI Key

VDVHYABILVOTFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCNC(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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